
1-(4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from commercially available precursors. For instance, Zhou et al. (2021) detailed a high-yield synthetic method for a similar compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in the synthesis process (Zhou et al., 2021). Such methods underscore the complexity and precision required in synthesizing fluorophenyl cyclopropanecarboxamide derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated through various analytical techniques, including X-ray crystallography. For example, Lu et al. (2021) synthesized and determined the crystal structure of a molecule with antiproliferative activity, demonstrating the utility of these compounds in research and potential therapeutic applications (Lu et al., 2021).
科学的研究の応用
Neurokinin-1 Receptor Antagonists
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound, suitable for both intravenous and oral clinical administration, shows high affinity, long central duration of action, and is highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. The inclusion of a 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, which incorporates the solubilizing group, was achieved through the thermal rearrangement of a propargylic azide in the presence of dimethylamine (Harrison et al., 2001).
Luminescence Sensing
A series of novel 3D lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand have been synthesized. These frameworks are useful for the luminescence sensing of metal ions and nitroaromatic compounds, highlighting the versatility of triazole-containing compounds in sensor applications. The ligand involved in these frameworks was synthesized using a copper-catalyzed azide alkyne cycloaddition reaction, demonstrating the compound's role in facilitating interactions with lanthanide ions for sensing purposes (Wang et al., 2016).
Synthesis and Antimicrobial Activity
Synthesis and characterization of various fluorinated cyclopropanecarboxylates and their derivatives have been explored for potential antimicrobial activities. These studies involve the transition metal-catalyzed reactions of vinyl fluorides with diazoacetates, leading to the creation of carboxamides and amines that exhibit promising antimicrobial properties. This research underscores the importance of fluorinated compounds in developing new antimicrobial agents (Haufe et al., 2002).
Antiproliferative Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds, including 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have shown significant inhibitory activity, indicating the potential therapeutic applications of such molecules in cancer treatment (Lu et al., 2021).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-8-6-16(7-9-17)20(10-11-20)19(26)24-18(14-25-22-12-13-23-25)15-4-2-1-3-5-15/h1-9,12-13,18H,10-11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMDFFTUBNVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

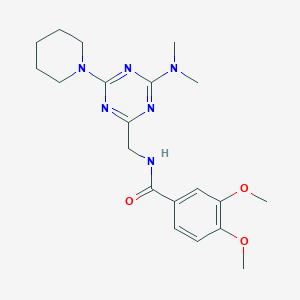

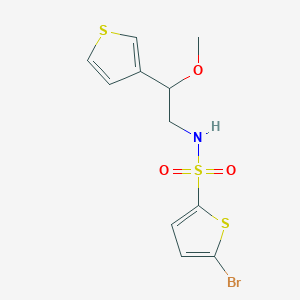

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
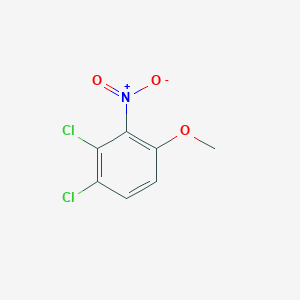
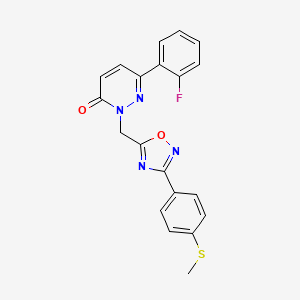
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)

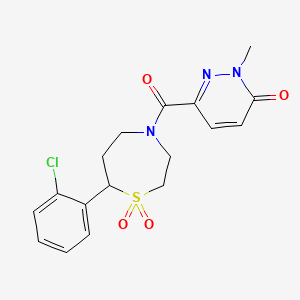
![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)
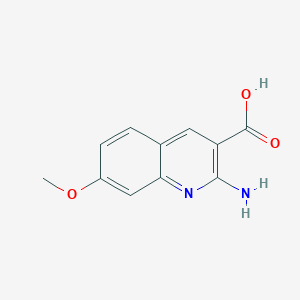
![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)